Inverted Anticonvulsant Potency: N-Ethyl vs. N-Methyl
In a head-to-head study of N-Cbz-α-amino succinimides, the N-ethyl derivative ((R)-1c) demonstrated the highest potency in the PTZ seizure model, whereas the N-methyl derivative ((R)-1b) was the most potent in the MES model. The potency ranking of N-alkyl substituents reversed completely between the two models [1].
| Evidence Dimension | Anticonvulsant Potency (PTZ-induced seizure model) |
|---|---|
| Target Compound Data | ED₅₀ = 32.5 mg/kg, PI = 3.1 (for (R)-N-Cbz-α-amino-N-ethylsuccinimide, 1c) |
| Comparator Or Baseline | ED₅₀ = 52.5 mg/kg, PI = 3.2 (for (R)-N-Cbz-α-amino-N-methylsuccinimide, 1b) in MES model; N-ethyl was less potent than N-methyl in MES |
| Quantified Difference | In PTZ test, N-ethyl is the most active compound; N-methyl is less potent. In MES test, the potency order is reversed (N-methyl > N-ethyl). |
| Conditions | In vivo mouse model; PTZ (pentylenetetrazole) and MES (maximal electroshock) seizure tests; intraperitoneal administration. |
Why This Matters
This evidence demonstrates that the choice of N-alkyl substituent can fundamentally alter the therapeutic profile of a lead compound, meaning that researchers cannot assume functional equivalence between N-ethyl and N-methyl succinimides in biological systems.
- [1] Lee J, Son K, Kim M, Jung G, Choi J, Lee ES, Park M. The effect of N-substituted alkyl groups on the anticonvulsant activities of N-Cbz-α-amino-N-alkylsuccinimides. Arch Pharm Res. 1997 Feb;20(1):53-57. doi: 10.1007/BF02974042 View Source
